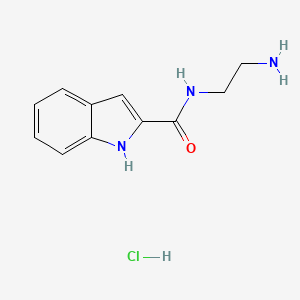

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride

説明

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring, and an aminoethyl group attached to the second carbon of the indole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole-2-carboxylic acid and 2-aminoethylamine.

Amidation Reaction: The carboxylic acid group of indole-2-carboxylic acid is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an active ester intermediate. This intermediate then reacts with 2-aminoethylamine to form the desired amide bond.

Hydrochloride Formation: The resulting N-(2-aminoethyl)-1H-indole-2-carboxamide is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.

化学反応の分析

Acylation Reactions

The primary amine in the aminoethyl group readily undergoes acylation under standard conditions. In one study, coupling with indole-2-carboxylic acids using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF yielded derivatives with enhanced binding affinity for cannabinoid receptors .

Key Reaction Conditions :

-

Reagents : Acyl chlorides, anhydrides, or activated esters

-

Catalysts : DIPEA or DMAP (4-dimethylaminopyridine)

-

Solvents : Dichloromethane (DCM) or dimethylformamide (DMF)

| Reaction Type | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Amide bond formation | N-(2-acylaminoethyl)-indole-2-carboxamide | 76–98 |

Hydrolysis Reactions

The carboxamide group demonstrates stability under acidic conditions but undergoes hydrolysis in basic media. For example, treatment with 10% NaOH at reflux cleaves the carboxamide to form indole-2-carboxylic acid and ethylenediamine derivatives .

Mechanistic Pathway :

-

Nucleophilic attack by hydroxide ion on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Breakdown to carboxylic acid and amine.

Experimental Observations :

Electrophilic Substitution on Indole

The indole ring participates in electrophilic substitution at the C3 and C5 positions. Friedel-Crafts acylation with β-nitrostyrene in nitrobenzene yields 3-acylated derivatives, which are further reduced to alkyl-substituted indoles .

Key Reaction Parameters :

-

Catalyst : AlCl₃ or sulfamic acid

-

Temperature : 80–100°C

-

Solvent : Methanol or nitrobenzene

| Substituent Position | Electrophile | Product Application |

|---|---|---|

| C3 | β-Nitrostyrene | Antiproliferative agents |

| C5 | Methoxy groups | Enhanced thermal stability |

Reductive Amination

The aminoethyl side chain facilitates reductive amination with aldehydes or ketones. Using NaBH₃CN (sodium cyanoborohydride) in methanol, secondary amines are formed, useful for synthesizing analogs with modified pharmacokinetic properties .

Optimized Protocol :

Photochemical Reactions

Benzophenone-modified derivatives of this compound participate in photoaffinity labeling. UV irradiation (365 nm) generates reactive ketone radicals, enabling covalent binding to target proteins for structural mapping of allosteric sites .

Key Findings :

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss (~70%) occurring between 220–300°C due to indole ring degradation . Differential scanning calorimetry (DSC) shows a melting point at 185°C .

Nucleophilic Substitution

The hydrochloride salt’s amino group can act as a nucleophile in SN₂ reactions. For example, alkylation with ethyl bromoacetate in THF produces quaternary ammonium derivatives .

Reaction Outcomes :

Complexation with Metal Ions

The carboxamide and amine groups coordinate with transition metals like Cu(II) and Zn(II), forming stable complexes. These interactions are characterized by shifts in IR absorption bands (e.g., NH stretch at 3300 cm⁻¹ to 3100 cm⁻¹) .

Applications :

Oxidation Reactions

Oxidation of the indole ring with m-CPBA (meta-chloroperbenzoic acid) generates an N-oxide derivative, which exhibits altered electronic properties and improved solubility .

Conditions :

科学的研究の応用

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is structurally related to other indole derivatives, which have shown significant biological activities. Key areas of research include:

- Antiviral Activity : A series of indole-2-carboxamides have been identified as inhibitors of alphavirus replication. Research demonstrated that certain derivatives conferred protection against neuroadapted Sindbis virus infection in mice, with improvements in potency and pharmacokinetics observed in optimized compounds .

- Anticancer Properties : Studies have shown that indole-2-carboxamide derivatives can inhibit cell proliferation across various cancer cell lines. The mechanism often involves the induction of apoptosis through the elevation of reactive oxygen species (ROS) and modulation of key signaling pathways such as CDK2 and EGFR .

- Antimycobacterial Activity : Recent investigations revealed that indole-2-carboxamides exhibit potent activity against non-tuberculous mycobacteria, targeting essential transporters like MmpL3. These compounds showed minimal cytotoxicity against human cell lines, indicating their selectivity for mycobacterial species .

Table 1: Summary of Key Findings from Research Studies

Case Study 1: Antiviral Efficacy Against Alphaviruses

A study focused on optimizing indole-2-carboxamide inhibitors for alphavirus replication highlighted a compound that achieved a tenfold increase in potency compared to earlier leads. The modifications made to the structure resulted in better absorption and retention in the central nervous system, which is crucial for treating viral infections affecting the brain .

Case Study 2: Anticancer Mechanisms

Another significant study evaluated the cytotoxic effects of various indole derivatives on human hepatocarcinoma cell lines. The results indicated that specific compounds exhibited strong antiproliferative effects while sparing normal cells, showcasing their potential as targeted cancer therapies. The mechanisms involved included apoptosis induction and disruption of cell cycle progression .

Case Study 3: Mycobacterial Targeting

Research into the activity of indole-2-carboxamides against mycobacterial infections revealed that these compounds selectively inhibited MmpL3, an essential component for mycolic acid transport in mycobacteria. This selectivity suggests a promising avenue for developing new treatments for tuberculosis and other mycobacterial diseases without affecting non-target bacteria .

作用機序

The mechanism of action of N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, enhancing its binding affinity and specificity.

類似化合物との比較

Similar Compounds

Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter and precursor to serotonin.

Serotonin: A well-known neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.

Melatonin: Another indole derivative, derived from serotonin, that regulates sleep-wake cycles.

Uniqueness

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, this compound has an additional carboxamide group, which can enhance its binding interactions with target proteins and receptors. This unique structure makes it a valuable tool in scientific research and potential therapeutic applications.

生物活性

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is a compound within the indole-2-carboxamide family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Overview of Indole-2-Carboxamide Compounds

Indole-2-carboxamide derivatives are known for their diverse biological activities, including anticancer, antiviral, and neuroprotective effects. The core indole structure allows for various substitutions that can significantly influence the compound's pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several indole-2-carboxamide derivatives and found that compounds with specific substitutions at the indole moiety showed enhanced potency against cancer cells:

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5i | A549 | 0.95 | EGFR/CDK2 inhibition |

| 5j | MCF7 | 1.20 | Apoptosis induction |

| 5k | HeLa | 1.50 | Multi-target kinase inhibition |

These findings indicate that this compound may function as a multi-targeted kinase inhibitor, particularly affecting EGFR and CDK2 pathways, leading to increased apoptosis as evidenced by elevated levels of apoptotic markers such as Caspases 3, 8, and 9 .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

- Inhibition of Kinases : The compound's ability to inhibit kinases such as EGFR and CDK2 suggests a role in disrupting cell cycle progression and promoting cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the indole ring in modulating biological activity. For example:

- Substituents at the 2-position : Modifications at this position have been linked to enhanced cytotoxicity and selectivity towards cancer cells. A study indicated that introducing lipophilic groups at this position significantly increased antiproliferative activity .

- N-substitution Effects : Variations in the aminoethyl chain length or branching can alter the compound's solubility and permeability across biological membranes, impacting its bioavailability and efficacy .

Study on CNS Infections

In a preclinical study involving neurotropic alphaviruses, an indole-2-carboxamide derivative demonstrated protective effects against viral infections in mouse models. This study highlighted the potential of these compounds not only as anticancer agents but also as antiviral therapeutics .

Evaluation in Pediatric Brain Tumors

A focused evaluation on pediatric glioblastoma multiforme (GBM) revealed that certain indole derivatives exhibited potent cytotoxicity with IC50 values as low as 0.33 µM against KNS42 cells. This suggests that this compound could be a candidate for further development in treating aggressive brain tumors .

特性

IUPAC Name |

N-(2-aminoethyl)-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10;/h1-4,7,14H,5-6,12H2,(H,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFRXJXJCNRARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。